N-(3-iodo-4-methylphenyl)-2-methylbenzamide
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Overview
Description
N-(3-iodo-4-methylphenyl)-2-methylbenzamide is a chemical compound characterized by its unique structure, which includes an iodine atom and a methyl group on a phenyl ring, as well as a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodo-4-methylphenyl)-2-methylbenzamide typically involves the following steps:
Iodination: The starting material, 4-methylbenzene, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.
Amination: The iodinated compound is then subjected to amination to introduce the amide group.
Methylation: Finally, methylation is performed to add the methyl group to the benzamide moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(3-iodo-4-methylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoarenes.
Reduction Products: Reduced forms of the compound, such as deiodinated derivatives.
Substitution Products: Substituted benzamides with different functional groups.
Scientific Research Applications
N-(3-iodo-4-methylphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-iodo-4-methylphenyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(3-iodo-4-methylphenyl)-2-methylbenzamide is compared with other similar compounds, such as N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide and N-(3-iodo-2-methylphenyl)-benzamide. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific arrangement of iodine and methyl groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(3-iodo-4-methylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-5-3-4-6-13(10)15(18)17-12-8-7-11(2)14(16)9-12/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHWGGBTPQMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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